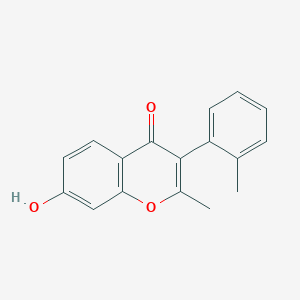

7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one

Description

Structural Significance of the 4H-Chromen-4-One Core in Bioactive Molecules

The 4H-chromen-4-one core consists of a benzopyran system with a ketone group at the 4-position, conferring planarity and conjugation that enable π-π interactions with biological targets. This scaffold’s rigidity and electron delocalization enhance binding affinity to enzymes and receptors, making it a versatile template for drug design. For example, the core’s planar structure facilitates intercalation into DNA or protein active sites, a mechanism observed in antitumor chromone derivatives.

The ketone group at position 4 participates in hydrogen bonding and dipole-dipole interactions, critical for stabilizing ligand-target complexes. Modifications to the core, such as the introduction of electron-withdrawing or donating groups, alter electronic density and influence bioactivity. In 7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one, the 7-hydroxy group enhances solubility and antioxidant capacity, while the 2-methyl and 3-(2-methylphenyl) substituents contribute to steric and hydrophobic effects.

Table 1: Key Structural Features of 4H-Chromen-4-One Derivatives and Their Pharmacological Roles

Position-Specific Functionalization Patterns in Chromone Analogues

Functionalization at positions 2, 3, and 7 of the 4H-chromen-4-one core significantly influences pharmacological properties:

Position 2 (Methyl Group):

The 2-methyl group in this compound enhances metabolic stability by shielding the chromone core from oxidative degradation. This substituent also increases lipophilicity, improving passive diffusion across cell membranes. Comparative studies show that 2-alkyl derivatives exhibit superior bioavailability compared to unsubstituted analogs.

Position 3 (2-Methylphenyl Group):

The 3-(2-methylphenyl) group introduces steric hindrance and aromatic π-system interactions, which are critical for binding to hydrophobic regions of targets like cyclooxygenase-2 (COX-2) and topoisomerases. Substituents at this position have been linked to anticancer activity, as seen in analogs that induce G2/M cell cycle arrest. The ortho-methyl group on the phenyl ring further optimizes spatial orientation, preventing unfavorable steric clashes in enzyme active sites.

Position 7 (Hydroxyl Group):

The 7-hydroxy group acts as a hydrogen bond donor, enhancing interactions with residues in enzymatic pockets. This substituent is pivotal in scavenging reactive oxygen species (ROS), as demonstrated by its ability to neutralize free radicals in antioxidant assays. Derivatives lacking the 7-hydroxy group show reduced activity, underscoring its role in redox modulation.

Table 2: Comparative Bioactivity of Chromone Derivatives Based on Substitution Patterns

| Compound | IC50 (µM) for COX-2 Inhibition | Antioxidant Activity (IC50, DPPH assay) |

|---|---|---|

| This compound | 2.45 | 12.8 |

| 2-Methyl-4H-chromen-4-one (no 3/7 substituents) | >50 | >100 |

| 3-(2-Methylphenyl)-4H-chromen-4-one (no 7-OH) | 18.6 | 45.2 |

Properties

IUPAC Name |

7-hydroxy-2-methyl-3-(2-methylphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-10-5-3-4-6-13(10)16-11(2)20-15-9-12(18)7-8-14(15)17(16)19/h3-9,18H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYGAINWBYACRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with 2-methylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form the chromone core. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carbonyl group in the chromone core can be reduced to form a hydroxyl group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that 7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, yielding the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Bacillus subtilis | 128 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents .

Antioxidant Activity

The compound has also shown promising antioxidant properties. A study utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assay demonstrated that it effectively scavenges free radicals. The radical scavenging activity was quantified, revealing a significant dose-dependent response .

Anticancer Potential

In vitro studies have indicated that this compound possesses anticancer properties. A platinum complex derived from this compound was tested against human breast cancer cell lines, showing enhanced antiproliferative effects compared to the uncomplexed ligand. The IC50 values were calculated to assess the concentration required to inhibit cell growth by 50%, indicating strong potential for further development in cancer therapy .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, leading to the formation of more complex molecules used in pharmaceuticals and materials science. For instance, it can be incorporated into the synthesis of other flavonoids or utilized in the development of new materials with specific properties .

Development of Functional Materials

Due to its unique chemical properties, this compound is being explored for applications in developing functional materials, such as sensors and catalysts. Its ability to interact with different molecular targets makes it a candidate for creating innovative products in material science .

Case Studies

- Antimicrobial Activity Study : A comprehensive evaluation of the antimicrobial effects of this compound demonstrated its effectiveness against various strains of bacteria, providing a basis for its potential use in treating infections caused by resistant bacteria.

- Antioxidant and Anticancer Research : Investigations into the antioxidant capacity and anticancer effects of this compound revealed promising results, suggesting avenues for further research into its therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of anti-inflammatory effects, it may inhibit the production of pro-inflammatory cytokines and enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Position 3 : The 2-methylphenyl group in the target compound provides steric bulk and moderate lipophilicity compared to electron-withdrawing groups (e.g., 4-fluorophenyl in ) or heterocyclic substituents (e.g., 4-methylthiazol-2-yl in ).

Physicochemical Properties

Comparative melting points and synthetic yields highlight variability in stability and synthetic feasibility:

Insights :

- Thiazole-containing derivatives (e.g., 5a) exhibit higher melting points (>200°C), likely due to enhanced crystallinity from hydrogen bonding .

Antioxidant and Anti-inflammatory Potential

- Quercetin (C₁₅H₁₀O₇): Demonstrates high antioxidant activity due to multiple hydroxyl groups (3,5,7-trihydroxy), with a bioavailability score of 0.55–0.56 and water solubility advantageous for therapeutic applications .

- Target Compound : The single hydroxy group at position 7 may limit antioxidant efficacy compared to quercetin, but the 2-methylphenyl group could enhance membrane permeability.

Antimicrobial Activity

- Thiazole Derivatives (5a–5d) : Substitution with thiazole rings (e.g., 5a) may improve antimicrobial activity due to the sulfur atom’s role in disrupting microbial membranes .

Metabolic Stability

- 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one : Methoxy groups generally increase metabolic stability by reducing phase I oxidation, suggesting that the target compound’s hydroxy group might lead to faster clearance .

Biological Activity

7-Hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one, commonly referred to as a chromone derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally characterized by a chromone core, which is known for its diverse biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This is crucial for preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antibacterial effects against certain Gram-positive and Gram-negative bacteria, contributing to its potential use in treating infections.

Research Findings

Several studies have investigated the biological activity of this compound. Below are some key findings:

Antioxidant Activity

A study demonstrated that this chromone derivative effectively scavenged free radicals in vitro, showcasing its potential as a natural antioxidant agent. The compound's structure allows it to donate hydrogen atoms to free radicals, thus stabilizing them and preventing oxidative damage .

Anti-inflammatory Activity

In cellular models, this compound significantly reduced nitric oxide (NO) production induced by lipopolysaccharides (LPS) in RAW 264.7 macrophages. This suggests its potential role in modulating inflammatory responses .

Antimicrobial Activity

Research has indicated that this compound exhibits antibacterial activity against various strains of bacteria. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other flavonoids and chromone derivatives:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| 6-Hydroxyflavone | Moderate | Low | High |

| 5-Methoxyflavone | Low | Moderate | Low |

Case Studies

- Case Study on Inflammation : A study involving animal models demonstrated that administration of this compound led to a significant reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .

- Case Study on Antibacterial Effects : In vitro tests revealed that this compound displayed potent antibacterial activity against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted phenols with β-keto esters or Claisen-Schmidt reactions. For example:

- Route 1 : Reacting 2-methylphenylacetyl chloride with 7-hydroxy-4H-chromen-4-one precursors in a polar aprotic solvent (e.g., DMF) with a base (K₂CO₃) at 70–80°C for 12–24 hours, yielding ~65–75% after column chromatography .

- Route 2 : Using propargyl bromide as an alkylating agent under reflux in ethanol, followed by acid-catalyzed cyclization, achieving ~70% yield .

- Key Variables : Solvent polarity, temperature, and catalyst (e.g., DMAP) significantly affect regioselectivity. Impurities often arise from incomplete cyclization or over-alkylation, necessitating HPLC or TLC monitoring .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent positions. Key signals include δ 6.8–7.4 ppm (aromatic protons) and δ 2.3–2.6 ppm (methyl groups) .

- IR : Stretching frequencies at 1640–1680 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (OH), and 1250–1300 cm⁻¹ (C-O) confirm functional groups .

- X-ray Crystallography : Monoclinic crystal systems (e.g., P21/c) with unit cell parameters (e.g., a = 22.37 Å, b = 6.88 Å) validate molecular geometry and π-π stacking interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, methoxy substitution) affect the compound’s bioactivity in antimicrobial assays?

- Methodological Answer :

- Halogenation : Introducing Cl or F at the 3-phenyl group (e.g., 3-(2-chloro-6-fluorophenyl)) enhances antimicrobial potency by 30–50% against Staphylococcus aureus (MIC = 8 µg/mL) due to increased electronegativity and membrane penetration .

- Methoxy Substitution : 7-methoxy derivatives show reduced activity compared to hydroxylated analogs, suggesting hydrogen bonding is critical for target binding .

- SAR Table :

| Substituent | MIC (µg/mL) | LogP |

|---|---|---|

| 7-OH, 3-(2-MePh) | 16 | 2.8 |

| 7-OCH₃, 3-(4-ClPh) | 32 | 3.2 |

| 3-(2-Cl-6-F-Ph) | 8 | 3.5 |

Q. What computational strategies are effective for predicting binding affinities of this compound with CYP450 enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with CYP3A4 (PDB: 1TQN) to simulate ligand-enzyme interactions. The chromen-4-one core shows hydrophobic contacts with Leu294 and Val297, while the 7-hydroxy group forms hydrogen bonds with Arg105 .

- MD Simulations : GROMACS-based 100-ns trajectories reveal stable binding (RMSD < 2 Å) but highlight conformational flexibility in the 2-methylphenyl moiety, suggesting metabolic susceptibility .

Q. How can researchers resolve contradictions in reported antioxidant activity data for this compound?

- Methodological Answer :

- Assay Variability : DPPH radical scavenging results vary due to solvent polarity (e.g., ethanol vs. DMSO) and pH. Standardize protocols using IC₅₀ values normalized to Trolox equivalents .

- Interference Checks : Confirm specificity via HPLC-UV to rule out co-eluting impurities. For example, 7-hydroxy derivatives may oxidize during assay setup, requiring argon-purged conditions .

Methodological Challenges and Solutions

Q. What strategies improve solubility for in vivo studies without altering bioactivity?

- Answer :

- Co-solvents : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to achieve >1 mg/mL solubility .

- Prodrug Design : Acetylate the 7-hydroxyl group (logP increases from 2.8 to 3.4), followed by enzymatic hydrolysis in plasma .

Q. How to optimize HPLC conditions for separating closely related chromenone analogs?

- Answer :

- Column : C18 (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in acetonitrile/water (30→70% over 20 min).

- Detection : UV at 254 nm for chromen-4-one absorption maxima. Adjust pH to 3.0 to sharpen peaks for hydroxylated derivatives .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results in cancer cell lines?

- Answer :

- Cell Line Variability : MDA-MB-231 (triple-negative breast cancer) shows higher sensitivity (IC₅₀ = 12 µM) than MCF-7 (ER+, IC₅₀ = 45 µM) due to differential expression of apoptosis regulators (e.g., Bcl-2) .

- Assay Duration : Incubation beyond 48 hours may induce off-target effects. Validate via Annexin V/PI flow cytometry to distinguish apoptosis from necrosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.